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Compound of Interest

Compound Name: Umeclidinium Bromide-d5

Cat. No.: B15142690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) used in the maintenance

treatment of chronic obstructive pulmonary disease (COPD). Isotopic labeling, such as the

replacement of hydrogen with deuterium (d), is a common strategy in drug development to

study metabolic pathways and pharmacokinetics. Umeclidinium Bromide-d5 is a deuterated

analog of Umeclidinium Bromide. Nuclear Magnetic Resonance (NMR) spectroscopy is a

powerful analytical technique for the structural elucidation and confirmation of such isotopically

labeled compounds. This document provides detailed application notes and protocols for the

structural characterization of Umeclidinium Bromide-d5 using NMR spectroscopy.

Chemical Structure
Umeclidinium Bromide: 1-[2-(Benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-

azoniabicyclo[2.2.2]octane bromide

Umeclidinium Bromide-d5: 1-[2-(Benzyloxy-d5)ethyl]-4-(hydroxydiphenylmethyl)-1-

azoniabicyclo[2.2.2]octane bromide. The five deuterium atoms are located on the phenyl ring of

the benzyloxy group.
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Predicted NMR Data for Umeclidinium Bromide
Due to the limited availability of experimental NMR data in the public domain, the following

tables present predicted ¹H and ¹³C NMR chemical shifts for the non-deuterated Umeclidinium

Bromide. These predictions, generated using computational algorithms, serve as a reliable

reference for interpreting the experimental spectra of both the parent compound and its

deuterated analogue.

Table 1: Predicted ¹H NMR Data for Umeclidinium Bromide

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.25 - 7.45 m 15H
Aromatic protons (3 x

C₆H₅)

4.55 s 2H -O-CH₂-Ph

3.80 t 2H -N⁺-CH₂-CH₂-O-

3.60 t 2H -N⁺-CH₂-CH₂-O-

3.40 m 6H Quinuclidine N⁺-CH₂-

2.20 m 6H Quinuclidine -CH₂-

1.80 s 1H -OH

Note: Predicted values may vary slightly from experimental data depending on the solvent and

concentration.

Table 2: Predicted ¹³C NMR Data for Umeclidinium Bromide
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Chemical Shift (ppm) Assignment

145.0 Aromatic C (quaternary)

128.0 - 130.0 Aromatic CH

80.0 C(OH)(Ph)₂

70.0 -O-CH₂-Ph

65.0 -N⁺-CH₂-CH₂-O-

60.0 -N⁺-CH₂-CH₂-O-

55.0 Quinuclidine N⁺-CH₂-

48.0 Quinuclidine C

25.0 Quinuclidine -CH₂-

Note: Predicted values are for general guidance and may differ from experimentally obtained

values.

Expected NMR Spectral Changes for Umeclidinium
Bromide-d5
The key difference in the NMR spectra of Umeclidinium Bromide-d5 compared to the non-

deuterated form will be observed in the aromatic region of the ¹H NMR spectrum.

¹H NMR: The multiplet corresponding to the five protons on the phenyl ring of the benzyloxy

group (benzyloxy-d5) will be absent or significantly reduced in intensity. The integration of

the aromatic region will decrease from 15H to 10H.

¹³C NMR: The signals for the deuterated carbons in the benzyloxy-d5 ring will show a

characteristic splitting pattern (due to C-D coupling) and may have a slightly different

chemical shift (isotope effect). These signals will also exhibit lower intensity in a standard

proton-decoupled ¹³C NMR spectrum.
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Sample Preparation
Solvent Selection: Choose a suitable deuterated solvent for NMR analysis. Deuterated

methanol (CD₃OD) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are common choices for

polar molecules like Umeclidinium Bromide.

Concentration: Dissolve approximately 5-10 mg of Umeclidinium Bromide-d5 in 0.5-0.7 mL

of the chosen deuterated solvent.

Filtration: If any particulate matter is present, filter the sample through a small plug of glass

wool directly into a clean, dry 5 mm NMR tube.

Internal Standard: For precise chemical shift referencing, a small amount of an internal

standard such as Tetramethylsilane (TMS) can be added, although referencing to the

residual solvent peak is more common.

NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard 400

or 500 MHz NMR spectrometer. These parameters may need to be optimized based on the

specific instrument and sample concentration.

1. ¹H NMR Spectroscopy

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 0-12 ppm.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 2-4 seconds.

Temperature: 298 K.

2. ¹³C NMR Spectroscopy
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Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: 0-160 ppm.

Number of Scans: 1024-4096 scans, as ¹³C is less sensitive than ¹H.

Relaxation Delay (d1): 2 seconds.

Acquisition Time: 1-2 seconds.

Temperature: 298 K.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): To identify proton-proton couplings. Use a standard

gradient-selected COSY pulse program.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-

carbon correlations. Use a standard gradient-selected HSQC pulse program.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-

carbon correlations, crucial for assigning quaternary carbons and piecing together molecular

fragments. Use a standard gradient-selected HMBC pulse program, optimized for a long-

range coupling constant of ~8 Hz.

Visualization of Workflows and Logic
The following diagrams illustrate the experimental workflow for NMR data acquisition and the

logical process of structural elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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